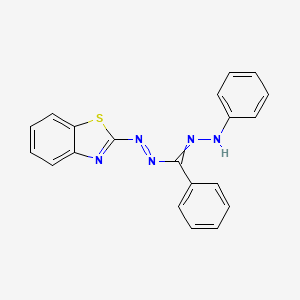![molecular formula C15H14N2S B1636944 1-(1-Phenylethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B1636944.png)
1-(1-Phenylethyl)-1H-benzo[d]imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylethyl)-1H-benzimidazole-2-thiol is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethyl)-1H-benzo[d]imidazole-2-thiol typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and introduction of the thiol group. One common method involves the reaction of o-phenylenediamine with acetophenone in the presence of a strong acid catalyst to form the benzimidazole ring. The thiol group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylethyl)-1H-benzimidazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides
Reduction: Benzimidazole derivatives
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
1-(1-Phenylethyl)-1H-benzimidazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)-1H-benzo[d]imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The benzimidazole ring can interact with nucleic acids and other biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylamine: A primary amine with similar structural features but lacks the benzimidazole ring and thiol group.
Benzimidazole: The parent compound without the phenylethyl and thiol groups.
2-Mercaptobenzimidazole: Similar structure but lacks the phenylethyl group.
Uniqueness
1-(1-Phenylethyl)-1H-benzimidazole-2-thiol is unique due to the presence of both the phenylethyl and thiol groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N2S |
|---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
3-(1-phenylethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C15H14N2S/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-15(17)18/h2-11H,1H3,(H,16,18) |
InChI Key |
PDBWDOMEHQVCTH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3NC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1636863.png)
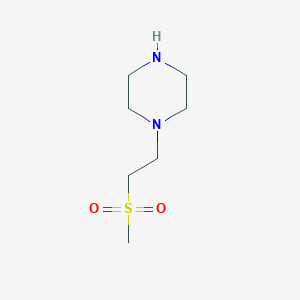
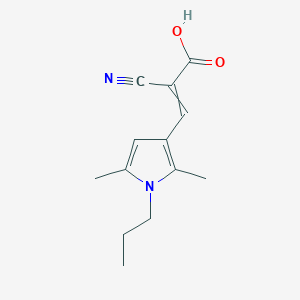
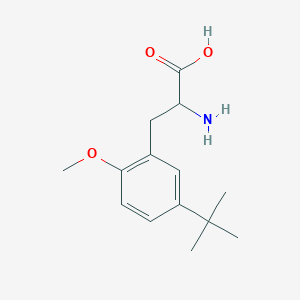
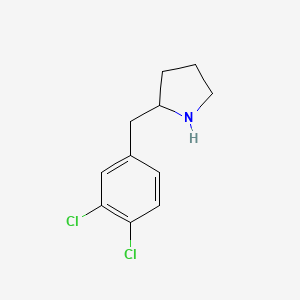

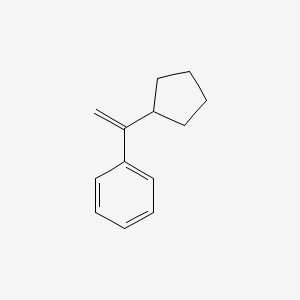
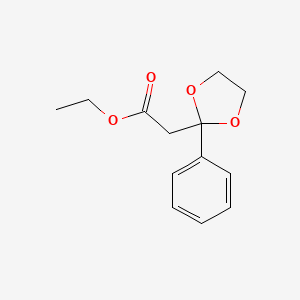
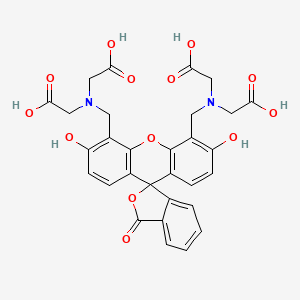
![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B1636903.png)
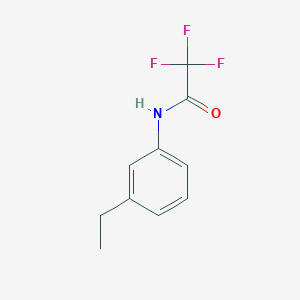
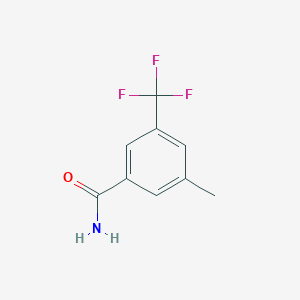
![3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1636928.png)
